molecular formula C12H16ClNO2 B1453242 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide CAS No. 1179271-04-5

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide

Cat. No. B1453242
M. Wt: 241.71 g/mol
InChI Key: FNPUQTZECOTDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide, also known as 2C-NMEA, is an organic compound used in scientific research. It is an analogue of the neurotransmitter dopamine and is a member of the phenethylamine family of compounds. It has been studied for its potential therapeutic effects, including its ability to modulate the release of dopamine in the brain.

Scientific Research Applications

Summary of Application

“2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide” has been used in the synthesis of compounds that induce apoptosis (programmed cell death) in cancer cells . It’s also been used in the synthesis of compounds with anticancer properties .

Methods of Application

The compound is used in the synthesis of other compounds, which are then tested for their ability to induce apoptosis in cancer cells . In another study, novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and screened for their cytotoxicity on different human leukemic cell lines .

Results or Outcomes

The synthesized compounds were found to have high in vivo activity, indicating their potential as therapeutic agents . In the second study, one of the synthesized compounds was found to be highly cytotoxic on PANC-1 and HepG2 cell lines, while another compound was moderately cytotoxic on MCF7 .

2. Application in Organic Chemistry

Summary of Application

“2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide” has been used in the synthesis of polyfunctionalized pyrroles .

Methods of Application

The compound is used in a three-component reaction with arylglyoxals and Meldrum’s acid to synthesize polyfunctionalized pyrroles .

Results or Outcomes

The study does not provide specific results or outcomes for this particular compound .

3. Application in Antiviral Research

Summary of Application

Indole derivatives, including “2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide”, have shown potential as antiviral agents .

Methods of Application

The compound is used in the synthesis of other compounds, which are then tested for their antiviral activity .

Results or Outcomes

The synthesized compounds were found to have inhibitory activity against influenza A and Coxsackie B4 virus .

4. Application in Material Science

Summary of Application

“2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide” is used in the synthesis of other compounds, which are then used in various material science applications .

Methods of Application

The compound is used in a multi-step synthesis process to create other compounds .

Results or Outcomes

The synthesized compounds were found to have various properties useful in material science .

5. Application in Antimalarial Research

Summary of Application

Derivatives of “2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide”, such as N-(2-(5-methoxy-1H-indol-3-yl)ethyl)butyramide, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)hexanamide, and N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-phenylacetamide, have shown potential as antimalarial agents .

Methods of Application

The compound is used in the synthesis of other compounds, which are then tested for their antimalarial activity .

Results or Outcomes

The synthesized compounds were found to be active at low concentration against the Plasmodium falciparum .

6. Application in Cell Growth Inhibition

Summary of Application

“2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide” has been used in cell growth inhibition assays (GI50) .

Methods of Application

The compound is used in a multi-step synthesis process to create other compounds, which are then used in cell growth inhibition assays .

Results or Outcomes

The study does not provide specific results or outcomes for this particular compound .

properties

IUPAC Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPUQTZECOTDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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